molecular formula C10H14BrNO B2766478 7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide CAS No. 41002-63-5

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide

Cat. No.: B2766478
CAS No.: 41002-63-5
M. Wt: 244.132
InChI Key: DDMBRBHPVHFRBN-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a chemical compound with the molecular formula C10H14BrNO. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.

Mechanism of Action

Target of Action

Similar compounds in the 1,2,3,4-tetrahydroisoquinoline (thiq) class have been used in the preparation of androgen receptor modulators (sarms) as well as steroidmimetic and chimeric microtubule disruptors . These targets play crucial roles in various biological processes, including cell division and hormone signaling.

Mode of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They likely interact with their targets, causing changes that lead to their biological effects.

Biochemical Pathways

Thiq-based compounds are known to impact a variety of biological pathways, particularly those related to infective pathogens and neurodegenerative disorders . The downstream effects of these interactions can vary widely, depending on the specific compound and its targets.

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may have similar effects.

Preparation Methods

The synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide typically involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the methylation of a suitable isoquinoline derivative, followed by cyclization and subsequent bromination to yield the hydrobromide salt . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide has several applications in scientific research:

Comparison with Similar Compounds

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide can be compared with other similar compounds, such as:

Properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c1-7-4-9-6-11-3-2-8(9)5-10(7)12;/h4-5,11-12H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMBRBHPVHFRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCNC2)C=C1O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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